molecular formula C22H17FN2O3 B11077182 (1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-methyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

(1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-methyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

Cat. No.: B11077182
M. Wt: 376.4 g/mol
InChI Key: PALMNRKJZYOPEU-MANSERQUSA-N
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Description

The compound (1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-methyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione is a complex organic molecule characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-methyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione typically involves multiple steps, starting from simpler organic precursors. The key steps often include:

    Formation of the tetracyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the fluorobenzoyl group: This step usually involves a Friedel-Crafts acylation reaction, where the fluorobenzoyl group is introduced using a fluorobenzoyl chloride and a Lewis acid catalyst.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-methyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-methyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-methyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Properties

Molecular Formula

C22H17FN2O3

Molecular Weight

376.4 g/mol

IUPAC Name

(1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-methyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

InChI

InChI=1S/C22H17FN2O3/c1-24-21(27)16-17(22(24)28)19(20(26)13-6-8-14(23)9-7-13)25-11-10-12-4-2-3-5-15(12)18(16)25/h2-11,16-19H,1H3/t16-,17+,18+,19-/m0/s1

InChI Key

PALMNRKJZYOPEU-MANSERQUSA-N

Isomeric SMILES

CN1C(=O)[C@H]2[C@@H](C1=O)[C@H](N3[C@@H]2C4=CC=CC=C4C=C3)C(=O)C5=CC=C(C=C5)F

Canonical SMILES

CN1C(=O)C2C(C1=O)C(N3C2C4=CC=CC=C4C=C3)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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